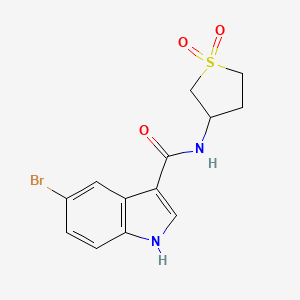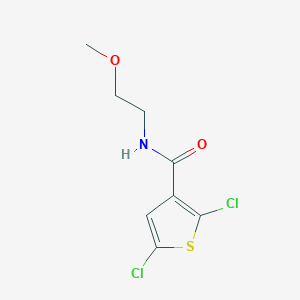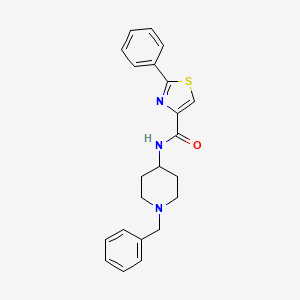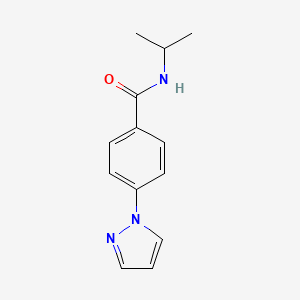
5-bromo-N-(1,1-dioxothiolan-3-yl)-1H-indole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-(1,1-dioxothiolan-3-yl)-1H-indole-3-carboxamide, also known as BRD0705, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of indole-3-carboxamide derivatives and has been studied extensively for its mechanism of action and biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 5-bromo-N-(1,1-dioxothiolan-3-yl)-1H-indole-3-carboxamide is not fully understood, but it is believed to act on various signaling pathways, including the NF-κB and JAK/STAT pathways. 5-bromo-N-(1,1-dioxothiolan-3-yl)-1H-indole-3-carboxamide has been shown to inhibit the activity of NF-κB, which is a transcription factor that plays a key role in inflammation and cancer. Inhibition of NF-κB can reduce the production of pro-inflammatory cytokines and inhibit the growth of cancer cells. 5-bromo-N-(1,1-dioxothiolan-3-yl)-1H-indole-3-carboxamide has also been shown to inhibit the activity of JAK/STAT pathways, which are involved in various cellular processes, including inflammation and cell growth.
Biochemical and Physiological Effects:
5-bromo-N-(1,1-dioxothiolan-3-yl)-1H-indole-3-carboxamide has been shown to have various biochemical and physiological effects, including reducing inflammation, inducing apoptosis, inhibiting cell proliferation, and improving cognitive function. Inflammation research has shown that 5-bromo-N-(1,1-dioxothiolan-3-yl)-1H-indole-3-carboxamide can reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. Apoptosis research has shown that 5-bromo-N-(1,1-dioxothiolan-3-yl)-1H-indole-3-carboxamide can induce apoptosis in cancer cells by activating caspase-3 and caspase-7. Cell proliferation research has shown that 5-bromo-N-(1,1-dioxothiolan-3-yl)-1H-indole-3-carboxamide can inhibit the growth of cancer cells by inhibiting the activity of various signaling pathways, including the NF-κB and JAK/STAT pathways. Neurological research has shown that 5-bromo-N-(1,1-dioxothiolan-3-yl)-1H-indole-3-carboxamide can improve cognitive function by increasing synaptic plasticity and reducing oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-bromo-N-(1,1-dioxothiolan-3-yl)-1H-indole-3-carboxamide in lab experiments is its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Another advantage is its ability to inhibit the activity of various signaling pathways, which can be useful in studying the mechanisms of these pathways. However, one of the limitations of using 5-bromo-N-(1,1-dioxothiolan-3-yl)-1H-indole-3-carboxamide in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo. Another limitation is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 5-bromo-N-(1,1-dioxothiolan-3-yl)-1H-indole-3-carboxamide, including:
1. Investigating its potential as a therapeutic agent for other diseases, such as autoimmune disorders and cardiovascular disease.
2. Studying its mechanism of action in more detail to identify new targets for drug development.
3. Developing more efficient synthesis methods to improve its solubility and reduce toxicity.
4. Studying its pharmacokinetics and pharmacodynamics to optimize dosing regimens.
5. Investigating its potential as a combination therapy with other drugs to enhance its therapeutic effects.
Synthesemethoden
The synthesis of 5-bromo-N-(1,1-dioxothiolan-3-yl)-1H-indole-3-carboxamide involves the reaction of 5-bromoindole-3-carboxylic acid with thionyl chloride to form 5-bromoindole-3-carbonyl chloride. This intermediate is then reacted with 1,1-dioxothiolane-3-carboxamide to yield 5-bromo-N-(1,1-dioxothiolan-3-yl)-1H-indole-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-(1,1-dioxothiolan-3-yl)-1H-indole-3-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 5-bromo-N-(1,1-dioxothiolan-3-yl)-1H-indole-3-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Inflammation research has shown that 5-bromo-N-(1,1-dioxothiolan-3-yl)-1H-indole-3-carboxamide can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorders, 5-bromo-N-(1,1-dioxothiolan-3-yl)-1H-indole-3-carboxamide has been shown to have neuroprotective effects and can improve cognitive function.
Eigenschaften
IUPAC Name |
5-bromo-N-(1,1-dioxothiolan-3-yl)-1H-indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O3S/c14-8-1-2-12-10(5-8)11(6-15-12)13(17)16-9-3-4-20(18,19)7-9/h1-2,5-6,9,15H,3-4,7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URHAYOOACGBXBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)C2=CNC3=C2C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(1,1-dioxothiolan-3-yl)-1H-indole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-cyano-N-[(4-methoxyphenyl)methyl]cyclopentane-1-carboxamide](/img/structure/B7462999.png)
![N-[4-[2-(dimethylamino)-5-methyl-1,3-thiazol-4-yl]phenyl]acetamide;hydrochloride](/img/structure/B7463004.png)

![2,4-dichloro-N-[2-[[4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]amino]-2-oxoethyl]benzamide](/img/structure/B7463017.png)
![N-(5-methyl-1,2-oxazol-3-yl)-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridine-1-carboxamide](/img/structure/B7463019.png)
![6-(4-Methylsulfanylphenoxy)tetrazolo[1,5-b]pyridazine](/img/structure/B7463026.png)
![[2-(4-Ethoxyphenyl)pyrrolidin-1-yl]-[1-(2-fluorophenyl)sulfonylpiperidin-4-yl]methanone](/img/structure/B7463033.png)
![4-(3-Bromophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B7463046.png)
![N-propan-2-yl-1-[4-[(thieno[2,3-d]pyrimidin-4-ylamino)methyl]phenyl]methanesulfonamide](/img/structure/B7463050.png)
![N-[4-[[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylamino]methyl]phenyl]cyclopropanecarboxamide](/img/structure/B7463068.png)
![4-[1-(4-Methylpiperidin-1-yl)-1-oxopropan-2-yl]oxybenzonitrile](/img/structure/B7463080.png)

